molecular formula C13H22O2 B3317647 Trideca-2,4-dienoic acid CAS No. 96844-83-6

Trideca-2,4-dienoic acid

Cat. No.: B3317647
CAS No.: 96844-83-6
M. Wt: 210.31 g/mol
InChI Key: SUEKUALWVJZYCO-UHFFFAOYSA-N
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Description

Trideca-2,4-dienoic acid is a 13-carbon unsaturated fatty acid with conjugated double bonds at positions 2 and 2. These analogs are frequently involved in microbial metabolism, natural product biosynthesis, and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideca-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKUALWVJZYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710590
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96844-83-6
Record name Trideca-2,4-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated tridecanoic acid.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Chemical Applications

1. Precursor in Organic Synthesis
Trideca-2,4-dienoic acid serves as a vital precursor in the synthesis of complex organic molecules. Its conjugated double bonds facilitate various chemical reactions, making it a model compound for studying conjugated dienes.

2. Chemical Reactions
The compound undergoes several significant reactions:

  • Oxidation: Produces epoxides or other oxygenated derivatives using agents like potassium permanganate.
  • Reduction: Hydrogenation transforms double bonds into single bonds, yielding saturated fatty acids.
  • Substitution: Halogenation introduces different functional groups into the molecule.

Biological Applications

1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial activities. Studies have shown that these derivatives can inhibit the growth of various bacteria and fungi.

2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Its derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2. This modulation can be beneficial in treating inflammatory conditions.

Medical Applications

1. Therapeutic Potential
Ongoing research explores this compound's potential in drug development. Its unique structure allows for interactions with various molecular targets involved in fatty acid metabolism and cellular signaling pathways.

2. Case Studies
A notable case study highlighted the compound's efficacy in reducing inflammation in animal models of arthritis by suppressing inflammatory markers. The results suggest that this compound could be a candidate for developing new anti-inflammatory drugs.

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in producing specialty chemicals and polymers. Its unique chemical structure allows for the creation of materials with desirable properties.

2. Polymer Synthesis
The compound can also be used in synthesizing various polymers, enhancing their mechanical and thermal properties due to its unsaturation.

Mechanism of Action

The mechanism of action of trideca-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. For example, its derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and prostaglandin E2 . This suggests potential anti-inflammatory effects through the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chain Length and Substituent Variations

Table 1: Key Structural Features of Dienoic Acids
Compound Name Chain Length Substituents/Functional Groups Biological Source/Context Key Properties/Activities References
Trideca-2,4-dienoic acid 13 carbons None (straight chain) Not specified in evidence Hypothesized roles in lipid metabolism
(2E,4E)-6,8-dimethyldeca-2,4-dienoic acid 10 carbons Methyl groups at C6, C8 Xylaria longipes (fungus) Antiproliferative potential (under study)
(2Z,4E)-10-methylundeca-2,4-dienoic acid 11 carbons Methyl at C10 Streptomyces fungicidicus Component of enduracidin antibiotics
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) 6 carbons Hydroxyl, ketone, phenyl group Microbial meta-cleavage pathways Substrate for hydrolases in biodegradation
Protoanemonin (γ-lactone of 4-hydroxy-penta-2,4-dienoic acid) 5 carbons Lactone ring Ranunculus and Anemone species Antibiotic activity

Key Observations:

  • Chain Length: this compound’s longer chain may influence membrane fluidity or binding specificity in biological systems compared to shorter analogs like HOPDA (6 carbons) or protoanemonin (5 carbons).
  • In contrast, hydroxyl and ketone groups in HOPDA increase polarity, making it a key intermediate in microbial catabolism .

Reactivity and Metabolic Roles

  • HOPDA and Microbial Degradation: HOPDA is a critical intermediate in the breakdown of aromatic compounds (e.g., biphenyl). Its α,β-unsaturated ketone structure allows hydrolysis by hydrolases like HsaD, yielding benzoic acid and 2-hydroxypenta-2,4-dienoic acid .
  • Antimicrobial Activity: Protoanemonin’s lactone structure enables rapid interaction with bacterial membranes, while methyl-substituted deca-dienoic acids (e.g., in Streptomyces metabolites) inhibit cancer cell lines via hydrophobic interactions .

Biological Activity

Trideca-2,4-dienoic acid is a polyunsaturated fatty acid characterized by its unique structure featuring two conjugated double bonds at the 2nd and 4th positions of the tridecanoic acid chain. This compound, with the molecular formula C₁₃H₂₂O₂, has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparative analysis with similar compounds.

This compound is synthesized through various methods, including palladium-catalyzed alkenylation. Its chemical properties allow it to undergo several reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study highlighted that certain derivatives effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2). This suppression is crucial for potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialInhibits growth of bacteriaEffective against multiple bacterial strains; mechanism involves cell membrane disruption
Anti-inflammatorySuppresses production of inflammatory cytokinesReduces levels of TNF-α and PGE2; potential for treating inflammatory conditions

The biological activity of this compound is attributed to its interaction with various molecular targets. It modulates enzyme activities involved in fatty acid metabolism and influences cellular signaling pathways. For instance, the compound's derivatives have been shown to inhibit key enzymes in the inflammatory response.

Case Studies

  • Study on Anti-inflammatory Effects : In vitro experiments demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of this compound against standard bacterial strains. The findings revealed that derivatives exhibited higher potency than some conventional antibiotics.

Comparison with Similar Compounds

This compound can be compared with other similar fatty acids such as undecanoic acid and dodecanoic acid. The presence of two conjugated double bonds in this compound contributes to its unique reactivity and biological properties.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
Undeca-2,4-dienoic acidOne less carbon than tridecaModerate antimicrobial activity
Dodeca-2,4-dienoic acidOne less carbon than tridecaSimilar anti-inflammatory properties
This compoundUnique chain length; two double bondsEnhanced antimicrobial and anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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